Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a morpholine moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with a thiazolidine derivative under specific conditions. The reaction may require catalysts such as triethylamine and solvents like ethanol or dimethylformamide. The reaction conditions often involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and may have similar biological activities.
Morpholine-containing compounds: These compounds include the morpholine moiety and may exhibit similar chemical reactivity.
Cyanoacetate derivatives: These compounds contain the cyano group and may undergo similar chemical reactions.
Properties
CAS No. |
623553-41-3 |
---|---|
Molecular Formula |
C24H29N5O5S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[3-ethyl-5-[[4-(3-morpholin-4-ylpropanoylamino)anilino]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C24H29N5O5S/c1-3-29-22(31)20(35-23(29)19(15-25)24(32)34-4-2)16-26-17-5-7-18(8-6-17)27-21(30)9-10-28-11-13-33-14-12-28/h5-8,16,26H,3-4,9-14H2,1-2H3,(H,27,30) |
InChI Key |
HFDHAAYRABLZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CNC2=CC=C(C=C2)NC(=O)CCN3CCOCC3)SC1=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.